molecular formula C23H17N5O4 B2885467 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207049-90-8

5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2885467
CAS RN: 1207049-90-8
M. Wt: 427.42
InChI Key: FZTGXXPCCXWNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H17N5O4 and its molecular weight is 427.42. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Environmental and Occupational Health Monitoring

Compounds like benzo[a]pyrene, a polycyclic aromatic hydrocarbon, have been extensively studied for their carcinogenic properties and the risks they pose to environmental and occupational health. For example, workers in industries such as iron foundries and coke ovens are exposed to high levels of PAHs, leading to increased risks of lung cancer. Studies have utilized enzyme-linked immunosorbent assays to measure DNA adduct levels formed by PAHs in workers, supporting the importance of monitoring adduct formation as a marker of exposure to carcinogens (Perera et al., 1988).

Pharmacokinetics and Metabolism Studies

Research on the metabolism and disposition of novel therapeutic agents, such as receptor antagonists, relies on understanding the biochemical interactions and transformations of complex organic molecules within the human body. For instance, the study of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into the pathways through which such compounds are metabolized and eliminated, highlighting the role of oxidative processes and the identification of specific metabolites (Renzulli et al., 2011).

Toxicology and Risk Assessment

properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-14-4-2-3-5-16(14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)15-6-7-19-20(10-15)31-13-30-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTGXXPCCXWNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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